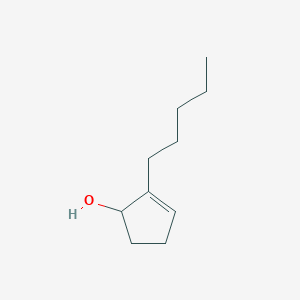

2-Cyclopenten-1-ol, 2-pentyl-

描述

Contextualization within Unsaturated Cyclic Alcohol Chemistry

Unsaturated cyclic alcohols, such as 2-Cyclopenten-1-ol (B1584729), 2-pentyl-, are a significant class of organic compounds. The parent compound, 2-cyclopenten-1-ol, is a colorless to pale yellow liquid characterized by a five-membered ring with a hydroxyl group adjacent to a carbon-carbon double bond. cymitquimica.com This arrangement of functional groups, known as an allylic alcohol, imparts specific reactivity to the molecule, allowing it to participate in reactions like oxidation, dehydration, and substitution. cymitquimica.com

The synthesis of unsaturated cyclic alcohols is a key area of research in organic chemistry. rsc.orgnih.gov Methods for their preparation are diverse and include the reduction of α,β-unsaturated cyclic ketones, a common pathway for producing allylic alcohols. organic-chemistry.org For instance, 2-Cyclopenten-1-ol, 2-pentyl- can be formed via the reduction of its corresponding ketone, 2-pentyl-2-cyclopenten-1-one (B1585486). lookchem.com Other advanced synthetic strategies include the ring-closing metathesis of diene precursors and the selective reduction of unsaturated cyclic ethers. rsc.orgnih.govscholaris.ca The presence of both the hydroxyl group and the double bond within a cyclic structure makes these compounds valuable intermediates in chemical synthesis. cymitquimica.com

Significance as a Foundational Structure in Complex Molecule Synthesis

The cyclopentene (B43876) ring, the core of 2-Cyclopenten-1-ol, 2-pentyl-, is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and other biologically active molecules. nih.govsemanticscholar.org Consequently, cyclopentene derivatives are highly valued as versatile building blocks in the total synthesis of complex organic compounds. nih.govsemanticscholar.org The cyclopentenone framework, from which cyclopentenols are often derived, is present in natural products like jasmone (B1672801) and prostaglandins (B1171923). wikipedia.org

The strategic placement of functional groups on the cyclopentene ring, as seen in 2-Cyclopenten-1-ol, 2-pentyl-, allows for a wide range of chemical transformations. The hydroxyl group can be used to introduce new functionalities or to direct the stereochemical outcome of subsequent reactions. The double bond can participate in cycloadditions, epoxidations, and other additions, enabling the construction of more elaborate molecular architectures. wikipedia.org For example, the cyclopentenone core is an excellent dienophile in Diels-Alder reactions, a powerful tool for forming complex tricyclic systems. wikipedia.orgucl.ac.uk The synthesis of fully functionalized cyclopentanes, often starting from cyclopentenone precursors, is a critical step in the synthesis of natural products like ginkgolide B. oregonstate.edu

Overview of Historical and Emerging Research Trends for Cyclopentenols

Research into cyclopentenols and their parent cyclopentenone structures has evolved significantly over time. Historically, the synthesis of cyclopentenones relied on methods such as the Nazarov cyclization, Pauson-Khand reaction, and various condensation and elimination reactions. wikipedia.org These methods established the groundwork for accessing the fundamental five-membered ring structure.

In recent decades, research has shifted towards developing more efficient, selective, and sustainable synthetic methodologies. cas.org A major trend is the advancement of catalytic processes for constructing the cyclopentene core. semanticscholar.org This includes transition metal-catalyzed reactions, such as those involving palladium, rhodium, and copper, as well as organocatalyzed transformations. semanticscholar.orgresearchgate.netresearchgate.net These catalytic systems offer high levels of control over the reaction's stereoselectivity, which is crucial for synthesizing chiral molecules. researchgate.netmdpi.com

Emerging trends also focus on chemoenzymatic routes, which combine the selectivity of enzymes with the versatility of chemical synthesis. researchgate.net Enzymatic kinetic resolutions, for example, are used to prepare enantiomerically pure 4-hydroxycyclopentenones, which are valuable chiral building blocks. researchgate.net The development of asymmetric synthesis strategies, which can create specific stereoisomers of cyclopentenols, remains a vibrant area of investigation, driven by the need for enantiopure compounds in pharmaceutical and materials research. researchgate.netmdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 2-Cyclopenten-1-ol, 2-pentyl- | C10H18O | 174618-07-6 |

| 2-Pentyl-2-cyclopenten-1-one | C10H16O | 25564-22-1 |

| 2-Cyclopenten-1-ol | C5H8O | 3212-60-0 |

| 2-Pentylcyclopentan-1-ol | C10H20O | 84560-00-9 |

| Jasmone | C11H16O | 488-10-8 |

| Ginkgolide B | C20H24O10 | 15291-77-7 |

Structure

3D Structure

属性

IUPAC Name |

2-pentylcyclopent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h7,10-11H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTAVRJAAUOVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454931 | |

| Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174618-07-6 | |

| Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the 2 Cyclopenten 1 Ol, 2 Pentyl Scaffold and Its Derivatives

Convergent and Divergent Synthetic Routes to 2-Pentylcyclopenten-1-ol

The creation of the 2-pentylcyclopenten-1-ol framework can be achieved through various synthetic pathways. These routes often begin with the precursor, 2-pentyl-2-cyclopenten-1-one (B1585486), which can be synthesized through methods like the aldol (B89426) condensation of cyclopentanone (B42830) and valeraldehyde. At elevated temperatures, the initial product isomerizes to the more thermodynamically stable 2-pentyl-2-cyclopenten-1-one. Another approach involves the treatment of decenoic acid with phosphoric acid.

Stereoselective Reduction of 2-Pentyl-2-cyclopenten-1-one Precursors

The reduction of 2-pentyl-2-cyclopenten-1-one is a critical step in producing 2-pentylcyclopenten-1-ol. The stereochemical outcome of this reduction can be controlled through various methods to yield specific isomers of the final product.

Catalytic hydrogenation is a widely used method for the reduction of alkenes and carbonyl groups. The hydrogenation of the enone moiety of cyclopentenone derivatives over a palladium catalyst can lead to the formation of all possible stereoisomers of the corresponding cyclopentanones. researchgate.net For instance, the hydrogenation of the condensation product of furfural (B47365) and cyclopentanone has been achieved with complete conversion using a supported palladium catalyst. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in the stereoselectivity of the reduction.

| Catalyst | Substrate | Product | Yield | Reference |

| Palladium on Carbon (Pd/C) | Condensation product of furfural and cyclopentanone | C15 bis-cyclic ether | >90% | researchgate.net |

| Palladium on Carbon (Pd/C) | 1-hydroxy-2-pentanone | 1,2-pentanediol | 91.6% | researchgate.net |

Diastereoselective reductions allow for the preferential formation of one diastereomer over others. In the context of synthesizing derivatives of 2-pentylcyclopenten-1-ol, tandem reactions involving asymmetric addition followed by diastereoselective epoxidation have proven effective. nih.gov An asymmetric organozinc addition to an unsaturated ketone, such as 2-pentyl-2-cyclopenten-1-one, generates an allylic alkoxide intermediate. nih.gov This intermediate can then undergo a diastereoselective epoxidation to establish additional stereogenic centers. nih.gov The choice of reagents can significantly influence the stereochemical outcome, a concept known as reagent-controlled synthesis. mdpi.com For example, in iodolactonization reactions, the choice of reagents and reaction conditions can determine whether the endo or exo product is formed. mdpi.com

The synthesis of specific enantiomers of 2-pentylcyclopenten-1-ol is crucial for applications where chirality is important, such as in pharmaceuticals. Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral starting materials. libretexts.org This is often achieved using chiral catalysts that create an asymmetric environment for the reaction. libretexts.org

One notable example is the Sharpless epoxidation, which uses a chiral catalyst system to achieve high enantioselectivity. libretexts.org While not directly applied to 2-pentylcyclopenten-1-ol in the provided context, the principles are broadly applicable. A study on the synthesis of the fragrance trans-magnolione utilized a chiral phase transfer catalyst for the Michael addition of ethyl acetoacetate (B1235776) to 2-pentyl-2-cyclopenten-one, resulting in good diastereo- and enantioselectivity. academie-sciences.fr Another approach involves the asymmetric hydrosilylation of ketones using chiral ligands. lookchem.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| N-9-anthracenylmethylquininium chloride (chiral PTC) | 2-pentyl-2-cyclopentenone and tert-butyl acetoacetate | trans-(2S,3S)-magnolione | 74% | academie-sciences.fr |

| N-9-anthracenylmethylquinidinium chloride (chiral PTC) | 2-pentyl-2-cyclopentenone and tert-butyl acetoacetate | trans-(2R,3R)-magnolione | comparable to above | academie-sciences.fr |

| Copper (II) bisoxazoline ligand complexes | Divinyl ketone | Chiral diosphenpol | 95% | wikipedia.org |

Cyclization Reactions in the Construction of the 2-Pentylcyclopenten-1-ol Core

Cyclization reactions are fundamental in forming the cyclopentene (B43876) ring structure. These reactions involve the formation of a cyclic molecule from one or more acyclic precursors.

Intramolecular reactions, where different parts of the same molecule react, are efficient for forming rings. libretexts.org The intramolecular aldol condensation is a powerful tool for synthesizing cyclic compounds. youtube.compearson.com In dicarbonyl compounds, this reaction can lead to the formation of stable five- or six-membered rings. libretexts.orgopenstax.org For example, the base treatment of a 1,4-diketone like 2,5-hexanedione (B30556) yields a cyclopentenone product. openstax.org The stability of the resulting ring is a key factor, with five- and six-membered rings being favored over more strained three- or four-membered rings. libretexts.orgyoutube.com

The Dieckmann condensation is an intramolecular version of the Claisen condensation and is particularly useful for forming five- and six-membered rings from diesters. masterorganicchemistry.com Another relevant cyclization is the Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.org

Tandem Reactions and Cascade Sequences for Ring Formation

The construction of the 2-pentyl-2-cyclopentenone core, the direct precursor to 2-Cyclopenten-1-ol (B1584729), 2-pentyl-, is often achieved through multi-step sequences. However, modern synthetic chemistry prioritizes step-economy, leading to the development of tandem and cascade reactions that form the cyclopentenone ring from acyclic precursors in a single operation. These methods are highly valued for their efficiency in rapidly assembling molecular complexity. thieme-connect.comrsc.org

Key strategies for forming the cyclopentenone ring via cascade reactions include:

Pauson-Khand Reaction : This is a well-established [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst. thieme-connect.com This approach allows for the incorporation of substituents at various positions on the ring. The regioselectivity is often controlled by steric factors. thieme-connect.com

Nazarov Cyclization : This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to produce a cyclopentenone. thieme-connect.comorganic-chemistry.org Enantioselective variants, using cooperative catalysis by a Lewis acid and a chiral Brønsted acid, have been developed to control the stereochemistry of the resulting ring. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis : A three-component cascade reaction can construct the cyclopentene ring directly from linear precursors. For instance, an α,β-unsaturated aldehyde can react with an acrylate (B77674) ester under NHC catalysis to form the cyclopentene core through a tandem Michael addition and cyclization sequence.

Rhodium-Catalyzed Intramolecular Hydroacylation : This method transforms 4-alkynals into cyclopentenones through an unusual trans addition of a rhodium hydride intermediate to the alkyne, followed by cyclization. organic-chemistry.org

Enyne Cycloisomerization : In the context of prostaglandin (B15479496) synthesis, multiply substituted five-membered rings are constructed via key enyne cycloisomerization reactions, which can achieve excellent diastereoselectivity and enantioselectivity. nih.gov

| Reaction Name | Description | Reactant Types | Key Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Pauson-Khand Reaction | [2+2+1] cycloaddition to form a cyclopentenone ring. | Alkene, Alkyne, Carbon Monoxide | [Co₂(CO)₈] | thieme-connect.com |

| Nazarov Cyclization | 4π-electrocyclization of a divinyl ketone. | Divinyl Ketone | Lewis Acid / Brønsted Acid | thieme-connect.comorganic-chemistry.org |

| NHC-Catalyzed Cascade | Tandem Michael addition and cyclization. | α,β-Unsaturated Aldehyde, Acrylate Ester | N-Heterocyclic Carbene (NHC) | |

| Rh-Catalyzed Hydroacylation | Intramolecular cyclization of 4-alkynals. | 4-Alkynal | Rhodium Complex | organic-chemistry.org |

Transformations and Functionalization of the 2-Cyclopenten-1-ol, 2-pentyl- Moiety

The 2-Cyclopenten-1-ol, 2-pentyl- scaffold possesses two primary sites for chemical modification: the hydroxyl group and the carbon-carbon double bond. The interplay between these functional groups allows for a range of regioselective and stereoselective transformations.

The allylic hydroxyl group is a key functional handle for further synthetic manipulations. Its own formation via the reduction of the precursor, 2-pentyl-2-cyclopenten-1-one, can be controlled to yield specific stereoisomers. google.com Once formed, the hydroxyl group can direct subsequent reactions with high selectivity.

Directed Epoxidation : The hydroxyl group of an allylic alcohol can direct an epoxidizing agent, such as meta-chloroperbenzoic acid (mCPBA), to the adjacent double bond. imperial.ac.uk This typically occurs on the same face of the ring as the hydroxyl group, leading to syn-stereoselective epoxidation. imperial.ac.uk The Sharpless asymmetric epoxidation, using a titanium alkoxide catalyst and a chiral tartrate ester, is a powerful method for converting achiral primary allylic alcohols into chiral epoxy alcohols with high enantioselectivity. msu.edu

Directed Cyclopropanation : Similar to epoxidation, the oxygen of the allylic hydroxyl group can direct lithium carbenoids to the double bond in a chemo- and stereoselective manner, yielding cyclopropane (B1198618) derivatives. researchgate.net

Oxidation : The secondary alcohol can be oxidized back to the corresponding ketone, 2-pentyl-2-cyclopenten-1-one, using various oxidizing agents.

Esterification : The hydroxyl group can be readily converted to an ester, such as an acetate, through reaction with reagents like acetic anhydride (B1165640) or acetyl chloride. ontosight.ai This modification can alter the molecule's physical and biological properties. ontosight.ai

Allylic Alcohol Transposition : Under catalysis with reagents like rhenium oxides, allylic alcohols can undergo transposition, where the hydroxyl group and the double bond exchange positions. nih.gov This can initiate cascade sequences when a tethered electrophile is present. nih.gov

| Transformation | Description | Key Reagent(s) | Selectivity | Reference |

|---|---|---|---|---|

| Directed Epoxidation | Formation of an epoxide on the face of the directing -OH group. | mCPBA | Stereoselective (syn) | imperial.ac.uk |

| Asymmetric Epoxidation | Enantioselective formation of an epoxy alcohol. | Titanium tetraisopropoxide, DET, TBHP | Enantioselective | msu.edu |

| Directed Cyclopropanation | Stereoselective formation of a cyclopropane ring. | Lithium carbenoid (e.g., from n-BuLi) | Stereoselective | researchgate.net |

| Oxidation | Conversion of the secondary alcohol to a ketone. | Potassium permanganate, Chromium trioxide | Regioselective | |

| Acetylation | Esterification of the hydroxyl group. | Acetic anhydride or Acetyl chloride | Regioselective | ontosight.ai |

The carbon-carbon double bond in the 2-cyclopenten-1-ol, 2-pentyl- system is susceptible to a variety of addition reactions. Its electronic nature, influenced by the allylic oxygen, makes it a versatile partner in both electrophilic additions and cycloadditions.

Electrophilic Additions : The most common electrophilic addition is epoxidation, as discussed previously, which can be highly stereocontrolled by the adjacent hydroxyl group. imperial.ac.ukmsu.edu In the precursor enone, tandem reactions involving asymmetric addition of an alkyl group followed by diastereoselective epoxidation of the double bond have been demonstrated. nih.gov

[4+2] Cycloadditions (Diels-Alder Reaction) : The related 2-pentyl-2-cyclopenten-1-one, with its electron-deficient double bond, is an excellent dienophile in Diels-Alder reactions. This powerful [4+2] cycloaddition allows for the construction of complex polycyclic systems with high stereocontrol. ucl.ac.ukwikipedia.org The reaction involves the combination of a conjugated diene with the cyclopentenone to form a six-membered ring. wikipedia.org

[2+2] Cycloadditions : Photochemical [2+2] cycloadditions are another important class of reactions for 2-cyclopentenones, enabling the formation of cyclobutane (B1203170) rings. thieme-connect.comresearchgate.net These reactions can be catalyzed and offer a route to four-membered carbocyclic systems. researchgate.net

[3+2] Cycloadditions : 1,3-dipolar cycloadditions represent a [3+2] approach to forming five-membered heterocyclic rings attached to the cyclopentene core. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrone or an azide, reacting with the alkene. wikipedia.org

| Reaction Type | Notation | Description | Reactant Partner | Reference |

|---|---|---|---|---|

| Epoxidation | N/A | Electrophilic addition of an oxygen atom across the double bond. | Peracid (e.g., mCPBA) | imperial.ac.uk |

| Diels-Alder Reaction | [4+2] | Formation of a six-membered ring. | Conjugated Diene | wikipedia.org |

| Photochemical Cycloaddition | [2+2] | Formation of a four-membered cyclobutane ring. | Alkene | thieme-connect.comresearchgate.net |

| 1,3-Dipolar Cycloaddition | [3+2] | Formation of a five-membered heterocyclic ring. | 1,3-Dipole (e.g., Nitrone) | wikipedia.org |

Elucidation of Reaction Mechanisms and Mechanistic Investigations for 2 Cyclopenten 1 Ol, 2 Pentyl Transformations

Detailed Mechanistic Pathways in the Synthesis of 2-Cyclopenten-1-ol (B1584729), 2-pentyl-

The synthesis of 2-Cyclopenten-1-ol, 2-pentyl- can be achieved through several mechanistic pathways, primarily involving the reduction of a ketone precursor or the construction of the cyclopentene (B43876) ring through carbon-carbon bond-forming reactions.

One of the most direct routes is the 1,2-reduction of 2-pentyl-2-cyclopenten-1-one (B1585486) . This precursor ketone is accessible through methods such as the acid-catalyzed cyclization of decenoic acid or the aldol (B89426) condensation of cyclopentanone (B42830) with valeraldehyde. chemicalbook.com The reduction mechanism typically involves a nucleophilic attack by a hydride reagent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanism of Ketone Reduction:

Nucleophilic Attack: The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of 2-pentyl-2-cyclopenten-1-one. This step forms a tetrahedral alkoxide intermediate. The approach of the hydride can occur from either face of the planar carbonyl group, which has significant implications for stereochemical control.

Protonation: The newly formed alkoxide is subsequently protonated by a protic solvent (e.g., ethanol (B145695) or water) added during the workup step. This yields the final product, 2-Cyclopenten-1-ol, 2-pentyl-.

An alternative strategy involves a transition metal-catalyzed cascade reaction . Manganese-catalyzed reactions, for instance, can be employed to couple simpler starting materials. nih.gov A plausible, albeit less direct, pathway could involve a manganese complex catalyzing the coupling of a suitable C5 precursor with a pentyl-containing fragment. The mechanism for such a transformation is generally understood to proceed through several key steps:

Acceptorless Dehydrogenation: The manganese catalyst first dehydrogenates an alcohol substrate to form an active manganese-hydride species and an aldehyde or ketone.

Aldol Condensation: The intermediate aldehyde/ketone undergoes a base-mediated aldol condensation with another substrate molecule.

Cyclization and Rearrangement: The product of the aldol condensation can then undergo an intramolecular cyclization, often facilitated by the metal center, to form the five-membered ring. nih.gov

Catalytic Hydrogenation: The manganese-hydride species generated in the initial step can then act as a reducing agent to hydrogenate a double bond or another reducible functional group in the molecule to yield the final cyclopentenol (B8032323) product. nih.gov

Another potential pathway is the ring-closing metathesis (RCM) of a suitably functionalized diene, although this often requires precious metal catalysts and the synthesis of pre-functionalized starting materials. nih.gov

Computational and Experimental Probes of Stereochemical Control Elements

The stereocenter at the C1 position bearing the hydroxyl group is a critical feature of 2-Cyclopenten-1-ol, 2-pentyl-. Controlling the stereochemical outcome of its synthesis is paramount for applications where specific enantiomers are required. Both computational and experimental methods are employed to understand and manipulate these stereochemical control elements.

Experimental Approaches:

Chiral Reducing Agents: The stereoselective reduction of the precursor, 2-pentyl-2-cyclopenten-1-one, is a common strategy. The use of chiral borane (B79455) reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst, can deliver the hydride to a specific face of the ketone, leading to high enantiomeric excess (e.e.). The mechanism involves the formation of a complex between the CBS catalyst and the borane, which then coordinates to the carbonyl oxygen, orienting the ketone for a facial-selective hydride attack.

Enzymatic Reduction: Biocatalysis using ketoreductases from organisms like Saccharomyces cerevisiae (Baker's yeast) offers a green and highly selective method for producing enantiomerically pure alcohols. The enzyme's active site acts as a chiral environment, binding the substrate in a specific orientation that exposes only one face of the carbonyl to the reducing cofactor (e.g., NADPH).

Substrate-Directed Control: In certain reactions, existing stereocenters or functional groups on the substrate can direct the approach of a reagent. acs.orgscielo.org.bo For instance, in the Heck desymmetrization of a related cyclopentenol, a resident hydroxyl group can direct the palladium catalyst to a specific face of the molecule. acs.org

Computational Probes: Density Functional Theory (DFT) calculations have become a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions. researchgate.netresearchgate.netrsc.org For the synthesis of 2-Cyclopenten-1-ol, 2-pentyl-, computational models can be used to:

Analyze Transition States: By calculating the energies of the transition states for the formation of both possible enantiomers, researchers can predict which pathway is energetically favored. For example, in a CBS reduction, DFT can model the catalyst-substrate complex and identify the steric and electronic interactions that lead to facial selectivity.

Elucidate Reaction Mechanisms: Computational studies can help to map out the entire reaction coordinate, identifying key intermediates and transition states. This provides a detailed picture of how stereochemistry is established during the reaction. nih.gov

Below is a table summarizing hypothetical data for the stereoselective reduction of 2-pentyl-2-cyclopenten-1-one, illustrating the effectiveness of different methods.

| Method | Chiral Reagent/Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) | Major Enantiomer |

|---|---|---|---|---|

| Standard Reduction | NaBH₄ | 95 | 0 (Racemic) | N/A |

| CBS Reduction | (R)-CBS Catalyst | 88 | 96 | (S) |

| Enzymatic Reduction | Ketoreductase KRED1 | 92 | >99 | (R) |

| Enzymatic Reduction | Ketoreductase KRED2 | 85 | 98 | (S) |

Kinetic and Thermodynamic Studies of Cyclopentenol-Related Transformations

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the relative stability of intermediates and products, which are essential for optimizing reaction conditions.

Thermodynamic Considerations: In the synthesis of 2-Cyclopenten-1-ol, 2-pentyl-, thermodynamic control favors the formation of the most stable product. The relative stability of the cis and trans isomers (referring to the relationship between the pentyl and hydroxyl groups) can be influenced by steric interactions. The trans isomer is often thermodynamically favored as it minimizes steric hindrance between the two substituents. Reaction conditions that allow for equilibrium to be established, such as higher temperatures or longer reaction times with a reversible step, will tend to yield the thermodynamic product.

Kinetic Studies: Kinetic studies focus on the rate of a reaction and provide information about the reaction mechanism, particularly the rate-determining step. For instance, in a transition metal-catalyzed synthesis, kinetic analysis can help determine whether the oxidative addition, migratory insertion, or reductive elimination step is rate-limiting. rsc.orgacs.org

For the reduction of 2-pentyl-2-cyclopenten-1-one, kinetic studies can reveal the order of the reaction with respect to the ketone and the reducing agent, providing evidence for the proposed mechanistic steps. By monitoring the reaction progress under various conditions (e.g., different temperatures, concentrations, or catalysts), a rate law can be determined.

The following interactive table presents hypothetical kinetic data for a key transformation step, illustrating how catalyst choice can impact reaction rates.

| Catalyst System | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| Manganese Pincer Complex | 50 | 1.2 x 10⁻⁴ | 65 |

| Ruthenium-Arene Complex | 50 | 3.5 x 10⁻⁴ | 58 |

| Uncatalyzed | 50 | Negligible | N/A |

| Manganese Pincer Complex | 70 | 4.8 x 10⁻⁴ | 65 |

| Ruthenium-Arene Complex | 70 | 1.1 x 10⁻³ | 58 |

These studies are fundamental to moving a synthetic procedure from a laboratory curiosity to a scalable and reliable process. By understanding the interplay of kinetics and thermodynamics, chemists can fine-tune reaction conditions to achieve high yields and selectivities for the desired 2-Cyclopenten-1-ol, 2-pentyl- isomer.

Comprehensive Spectroscopic and Analytical Characterization of 2 Cyclopenten 1 Ol, 2 Pentyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformer Analysis

No experimental ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or NOE effects for 2-Cyclopenten-1-ol (B1584729), 2-pentyl-, are available in the searched scientific literature. Such data would be essential for confirming the molecular structure, including the position of the double bond, the pentyl group, and the hydroxyl group, as well as for analyzing its three-dimensional conformation.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Band Analysis

Published Infrared (IR) or Raman spectra for 2-Cyclopenten-1-ol, 2-pentyl-, are not available. Analysis of these spectra would typically identify characteristic vibrational bands, such as the O-H stretch from the alcohol, the C=C stretch of the cyclopentene (B43876) ring, and various C-H stretching and bending modes, to confirm the presence of these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Elucidation

There is no published high-resolution mass spectrometry data for 2-Cyclopenten-1-ol, 2-pentyl-. HRMS would be used to determine the compound's exact mass, confirming its elemental formula (C₁₀H₁₈O). nih.gov Analysis of the fragmentation pattern would provide further structural evidence by showing characteristic losses, such as the loss of a water molecule or cleavage of the pentyl side chain.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

2-Cyclopenten-1-ol, 2-pentyl- possesses a chiral center at the carbon atom bearing the hydroxyl group. This means it can exist as two non-superimposable mirror images, or enantiomers. The (R)-enantiomer is cataloged under CAS number 202530-97-0. chemsrc.com However, no studies detailing the chiral separation of these enantiomers via techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) were found. americanpharmaceuticalreview.comgcms.czrsc.org Consequently, there is no data on retention times or separation factors. Furthermore, no spectropolarimetry data (i.e., specific rotation values) has been published to characterize the optical activity of the individual enantiomers.

Computational Chemistry and Theoretical Modeling of 2 Cyclopenten 1 Ol, 2 Pentyl

Quantum Chemical Investigations of Ground State Geometries and Conformational Landscapes

The conformational flexibility of 2-Cyclopenten-1-ol (B1584729), 2-pentyl- is primarily determined by the ring-puckering of the cyclopentene (B43876) moiety, the internal rotation of the hydroxyl group, and the various conformations of the pentyl chain. For the parent molecule, 2-cyclopenten-1-ol, high-level theoretical computations have identified six conformational minima. mdpi.comnih.gov These minima arise from different combinations of the ring-puckering and the orientation of the OH group.

The introduction of a bulky pentyl group at the C2 position would drastically alter this landscape. The pentyl chain itself introduces several rotatable bonds, leading to a multitude of possible conformers. Quantum chemical calculations, likely employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-31G(d) or larger, would be necessary to map the potential energy surface. acs.org The primary goal of such an investigation would be to identify the lowest energy (most stable) conformers by systematically exploring the rotational space of the hydroxyl and pentyl groups in conjunction with the ring's puckering motion. It is anticipated that steric hindrance between the pentyl group and the hydroxyl group would disfavor certain conformations that are stable in the unsubstituted 2-cyclopenten-1-ol.

Table 1: Predicted Key Conformational Dihedrals of 2-Cyclopenten-1-ol, 2-pentyl-

| Dihedral Angle | Predicted Range (degrees) | Notes |

|---|---|---|

| H-O-C1-C2 | 0 to 360 | Defines the orientation of the hydroxyl hydrogen relative to the ring. |

| C1-C2-C(pentyl)-C(pentyl) | ~60, 180, ~300 | Describes the staggered conformations of the pentyl chain. |

This table is predictive and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Exploration of Intramolecular Bonding Interactions, including π-Type Hydrogen Bonding

A significant feature of 2-cyclopenten-1-ol is the formation of an intramolecular π-type hydrogen bond between the hydroxyl hydrogen and the C=C double bond of the cyclopentene ring. mdpi.comnih.govgrafiati.com In the most stable conformer of the parent molecule, this interaction is characterized by a calculated distance of 2.68 Å between the hydroxyl hydrogen and the center of the double bond. mdpi.comnih.gov This hydrogen bond is a stabilizing interaction, lowering the energy of the conformer by approximately 0.8 kcal/mole (about 300 cm⁻¹). mdpi.comnih.gov

For 2-Cyclopenten-1-ol, 2-pentyl-, the presence and strength of this π-type hydrogen bond would be a key area of investigation. The steric bulk of the adjacent pentyl group could potentially interfere with the optimal geometry required for this interaction. Computational modeling would be essential to determine if conformers that allow for this hydrogen bond are still energetically favorable. The analysis would involve examining the calculated geometries for short H···(C=C) distances and analyzing the electron density distribution, for instance, through Natural Bond Orbital (NBO) analysis, to quantify the stabilizing energy of this interaction. It is plausible that the steric strain introduced by the pentyl group might weaken the hydrogen bond or favor other conformations where the hydrogen bond is absent.

Theoretical Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are routinely used to predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. For the parent 2-cyclopenten-1-ol, calculations have shown that the O-H stretching frequency is a sensitive probe for the presence of the π-type hydrogen bond. mdpi.comnih.gov Conformations with this bond exhibit a lower frequency (red-shifted) O-H stretch compared to those without it. mdpi.comnih.gov For 2-Cyclopenten-1-ol, 2-pentyl-, a similar approach would be used. Theoretical calculations would likely predict multiple O-H stretching frequencies corresponding to the different stable conformers present in equilibrium. The relative intensities of these bands would be related to the Boltzmann population of the conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The theoretical prediction of ¹H and ¹³C NMR spectra for 2-Cyclopenten-1-ol, 2-pentyl- would be invaluable for its structural confirmation. The calculations would need to be performed for the most stable conformers, and the predicted shifts would be averaged based on their calculated relative populations. The chemical shift of the hydroxyl proton would be particularly sensitive to the presence and strength of the intramolecular hydrogen bond.

Table 2: Predicted Spectroscopic Features for 2-Cyclopenten-1-ol, 2-pentyl-

| Spectroscopic Technique | Feature | Predicted Observation |

|---|---|---|

| IR Spectroscopy | O-H Stretch | Multiple bands; a red-shifted band around 3600 cm⁻¹ indicating π-hydrogen bonding. |

| ¹H NMR Spectroscopy | -OH Proton | Chemical shift dependent on conformation and H-bonding (likely in the 2-4 ppm range). |

These predictions are based on data for analogous structures and would need to be confirmed by specific calculations for the title compound.

Reaction Pathway Analysis and Transition State Theory Applications

Computational chemistry is also a powerful tool for studying reaction mechanisms. For a molecule like 2-Cyclopenten-1-ol, 2-pentyl-, several reactions could be of interest, such as oxidation of the alcohol, electrophilic addition to the double bond, or dehydration.

Reaction Pathway Analysis: To study a specific reaction, computational chemists would map out the potential energy surface connecting the reactants to the products. This involves locating the transition state (TS), which is the saddle point on the energy surface. acs.org The structure of the TS provides insight into the geometry of the molecule as it transforms. For example, in an epoxidation reaction, the TS would show the peroxy acid interacting with the C=C double bond. researchgate.net DFT calculations would be used to optimize the geometries of the reactant, product, and the transition state.

Transition State Theory: Once the energies of the reactant and the transition state are known, Transition State Theory (TST) can be used to calculate the reaction rate constant. nist.gov More advanced methods like Variational Transition State Theory (VTST) can provide even more accurate rate predictions, especially for complex reactions with multiple conformers. researchgate.netresearchgate.net For 2-Cyclopenten-1-ol, 2-pentyl-, the conformational flexibility of the reactant and the transition state would need to be accounted for, likely using a multi-path or multi-structural TST approach. researchgate.netacs.org These calculations would allow for a theoretical prediction of how quickly the molecule undergoes certain reactions and which reaction pathways are most favorable.

Geochemical Occurrence and Environmental Transformations of Cyclopentenols

Endogenous Formation in Geologically Relevant Organic Matter

No specific information is available on the endogenous formation of 2-Cyclopenten-1-ol (B1584729), 2-pentyl- in geological materials.

Mechanistic Insights into Abiotic Transformation Pathways in Natural Environments

There is no available research detailing the abiotic transformation pathways of 2-Cyclopenten-1-ol, 2-pentyl- in natural environmental settings.

Synthetic Utility and Catalytic Applications of the 2 Cyclopenten 1 Ol, 2 Pentyl Framework in Organic Chemistry

Role as a Chiral Building Block in Enantioselective Synthesis

The chiral nature of 2-pentyl-2-cyclopenten-1-ol makes it a valuable starting material in enantioselective synthesis, where the goal is to produce a specific stereoisomer of a target molecule. Chiral cyclopentenones and their alcohol derivatives are recognized as versatile building blocks for creating enantiomerically enriched compounds. nih.gov The development of methods for the de novo construction of these chiral frameworks is a significant area of research. nih.gov

One documented application involves the use of (-)-2-(pentyl)-2-cyclopenten-1-ol as a substrate in synthetic processes. epo.org Its specific stereochemistry allows for the controlled synthesis of chiral products. For instance, enantioselective synthesis of highly functionalized chiral cyclopent-2-enones can be achieved through desymmetrizing arylative cyclizations of alkynyl malonate esters, catalyzed by a chiral phosphinooxazoline/nickel complex. nih.gov While this specific example doesn't start from 2-pentyl-2-cyclopenten-1-ol, it highlights the importance of the chiral cyclopentenone core, which is directly related to the alcohol. The ability to perform reversible E/Z isomerization of alkenylnickel species is key to enabling these types of domino addition/cyclization reactions that would otherwise be impossible. nih.gov

The synthesis of specific enantiomers of fragrant molecules, such as (+)-(1R, 2S)-Methyl Dihydrojasmonate, often relies on starting from enantioenriched precursors. researchgate.net Although various routes exist, the use of chiral pool starting materials or the application of asymmetric catalysis to precursors like 2-pentyl-2-cyclopenten-1-ol and its derivatives is a common strategy to achieve high enantiomeric excess. researchgate.netucl.ac.uk

Applications in the Preparation of Advanced Materials and Specialty Chemicals

The 2-pentyl-cyclopentene framework is fundamental to the synthesis of various specialty chemicals, most notably prostaglandins (B1171923) and certain fragrance components. Prostaglandins are a class of physiologically important fatty acid derivatives. tandfonline.com Synthetic routes to prostaglandins, such as dl-prostaglandin-B1, have been developed utilizing derivatives of 2-pentyl-cyclopentenone. tandfonline.com These syntheses often involve the construction of the characteristic five-membered ring skeleton followed by the elaboration of two side chains. tandfonline.com

In the realm of materials science, derivatives of this framework have found application in the development of delivery systems. For example, Methyl (3-Oxo-2-pentylcyclopentyl)acetate, which is synthesized from 2-pentyl-2-cyclopenten-1-one (B1585486), is used in preparing hydrogels. lookchem.com These hydrogels can function as delivery systems for the slow release of bioactive carbonyl compounds. lookchem.com

The compound is also a precursor to other specialty chemicals. For instance, it is used in the synthesis of massoilactone, a compound valued as a key substance for butter and milk flavors. tandfonline.com Furthermore, its derivatives are investigated for their biological activities. Jasmonic acid and its esters, like methyl jasmonate, are plant growth regulators with various potential applications, including inhibiting potato sprouting and enhancing the production of other high-value chemicals like taxol in cell cultures. rsc.org

| Precursor | Product | Application |

| 2-Pentyl-2-cyclopenten-1-one | Methyl (3-Oxo-2-pentylcyclopentyl)acetate | Preparation of hydrogels for slow-release systems. lookchem.com |

| 2-Pentyl-cyclopentenone derivatives | dl-Prostaglandin-B1 | Synthesis of physiologically active compounds. tandfonline.com |

| 2-Pentyl-2-cyclopenten-1-one | Jasmonate analogues | Plant growth regulation, potential agricultural uses. rsc.org |

| n-Hexanal | (±)-Massoilactone | Key substance in butter and milk flavorings. tandfonline.com |

Substrate for Novel Catalytic Methodologies and Reaction Development

The 2-cyclopenten-1-ol (B1584729) framework serves as a benchmark substrate for developing and testing new catalytic reactions, particularly in stereoselective transformations. thieme-connect.com A significant area of research is the substrate-directed heterogeneous hydrogenation of olefins using bimetallic nanoparticles. purdue.edu

In a study comparing different catalysts for the hydrogenation of 3-butyl-2-methylcyclopent-2-en-1-ol, a substrate structurally similar to 2-pentyl-2-cyclopenten-1-ol, a Pt-Ni/SiO2 catalyst demonstrated superior performance. purdue.edu It achieved high conversion (99%) and a high yield (88%) of the desired hydrogenated product with excellent diastereoselectivity (95:5). purdue.edu This was a marked improvement over Crabtree's catalyst and a standard Pt/SiO2 catalyst, which showed significantly lower yields and, in the case of Pt/SiO2, poor diastereoselectivity. purdue.edu

Catalyst Performance in Hydrogenation of a 2-Cyclopenten-1-ol Derivative

| Catalyst | Conversion (%) | Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 10 mol% Crabtree's cat. | 99 | 27 | 97:3 |

| Pt/SiO2 | 99 | 34 | 67:33 |

| Pt-Ni/SiO2 | 99 | 88 | 95:5 |

Data from the hydrogenation of 3-butyl-2-methylcyclopent-2-en-1-ol. purdue.edu

The development of such catalytic systems is crucial for creating efficient and selective synthetic routes. The cyclopentenone ring is a versatile platform for various chemical transformations, including cycloadditions, cyclopropanations, and epoxidations. thieme-connect.com The Pauson-Khand reaction, which forms a cyclopentenone from an alkene and an alkyne, is a classic example of a metal-catalyzed method to construct this core structure. thieme-connect.comtandfonline.com The development of novel catalytic methods, such as those using nickel to catalyze desymmetrizing arylative cyclizations, continues to expand the synthetic utility of these frameworks. nih.gov

Precursors to Olfactorily Active Cyclopentanoids and Related Structures

Perhaps the most commercially significant application of the 2-pentyl-2-cyclopenten-1-ol framework is its role as a precursor to important fragrance compounds, particularly those with a jasmine scent. The corresponding ketone, 2-pentyl-2-cyclopenten-1-one, is a crucial intermediate in the industrial synthesis of methyl dihydrojasmonate, widely known by the trade name Hedione®. perfumerflavorist.comchimia.ch

The synthesis of methyl dihydrojasmonate typically involves a Michael addition of a malonic acid ester to 2-pentyl-2-cyclopenten-1-one. lookchem.comperfumerflavorist.com This is followed by hydrolysis, decarboxylation, and subsequent esterification to yield the final product. lookchem.com The ketone itself is often prepared via an aldol (B89426) condensation between cyclopentanone (B42830) and valeraldehyde. lookchem.com

Methyl dihydrojasmonate is valued for its powerful, sweet-floral, jasmine-like, and somewhat fruity odor. lookchem.com It is a key component of jasmine oil and is used extensively in perfumery. lookchem.com The less stable cis-isomer, known as methyl dihydroepijasmonate, is noted to have a stronger and more lasting jasmine flavor than the trans-isomer. tandfonline.com Efficient syntheses of this cis-isomer have been developed, also starting from 2-pentyl-2-cyclopentenone. tandfonline.com

The related compound, dihydrojasmone (B1670601) (3-methyl-2-pentyl-2-cyclopenten-1-one), is another important fragrance chemical closely related to jasmone (B1672801), the primary odorous principle of jasmine. tandfonline.comorgsyn.org The versatility of the 2-pentyl-cyclopentenone core allows for the synthesis of a wide range of jasmonate analogues for biological and olfactory evaluation. rsc.org

Key Fragrance Compounds Derived from the 2-Pentyl-Cyclopentenone Core

| Precursor | Fragrance Compound | Olfactory Profile |

|---|---|---|

| 2-Pentyl-2-cyclopenten-1-one | Methyl Dihydrojasmonate (Hedione®) | Powerful sweet-floral, jasmine-like, fruity. lookchem.comperfumerflavorist.com |

| 2-Pentyl-2-cyclopenten-1-one | Methyl Dihydroepijasmonate | Stronger and longer-lasting jasmine flavor. tandfonline.com |

常见问题

Q. What are the established synthetic routes for 2-Cyclopenten-1-ol, 2-pentyl-?

Q. How can GC/MS be optimized for accurate identification of 2-Cyclopenten-1-ol, 2-pentyl- in complex mixtures?

Methodological Answer: Use polar capillary columns (e.g., DB-Wax) to resolve enantiomers and structural analogs. Kovats Retention Indices (RI) for cyclopentenol derivatives range between 1288–1357 on polar columns . Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns. Compare mass spectra with NIST libraries (e.g., m/z 152 [M⁺-H₂O]) . For quantification, employ internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. What safety protocols are critical when handling 2-Cyclopenten-1-ol, 2-pentyl-?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile handling .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spills: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for 2-Cyclopenten-1-ol derivatives be resolved?

Methodological Answer: Contradictions often arise from structural analogs (e.g., 2-hexyl vs. 2-pentyl) or impurities. Perform:

Q. What analytical techniques differentiate enantiomers of 2-Cyclopenten-1-ol, 2-pentyl-?

Methodological Answer:

- Chiral GC: Use β-cyclodextrin-based columns (e.g., Chiraldex B-DM) with temperature programming. Enantiomers show RI differences of 10–15 units .

- HPLC: Chiralpak AD-H column with hexane/isopropanol (95:5) mobile phase. Retention time splits confirm enantiomeric excess .

Q. How can thermal stability and degradation pathways be assessed for this compound?

Methodological Answer:

- TGA/DSC: Monitor decomposition onset temperatures (typically >150°C for cyclopentenols) .

- Forced Degradation Studies: Expose to heat (80°C, 7 days), light (ICH Q1B), and oxidative conditions (H₂O₂). Analyze degradation products via GC/MS; major products include cyclopentenone derivatives (m/z 150) .

Q. What computational models predict physicochemical properties of 2-Cyclopenten-1-ol, 2-pentyl-?

Methodological Answer:

- logP Calculation: Use Molinspiration or ACD/Labs software. Experimental logP ≈ 2.8 (octanol/water) aligns with predicted values .

- Molecular Dynamics (MD): Simulate solubility parameters (Hansen solubility) in non-polar solvents (e.g., hexane) .

Q. How to validate quantification methods for 2-Cyclopenten-1-ol in plant extracts?

Methodological Answer:

Q. What reaction mechanisms explain the formation of byproducts during synthesis?

Methodological Answer: Byproducts (e.g., 3-pentyl isomers) form via competing alkene migration during acid-catalyzed cyclization. Mechanistic studies using deuterium labeling (²H-NMR) and DFT calculations (e.g., Gaussian 16) identify transition states favoring 2-pentyl substitution .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。